

Introduction: Unveiling a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(3-Bromophenyl)butan-2-one**

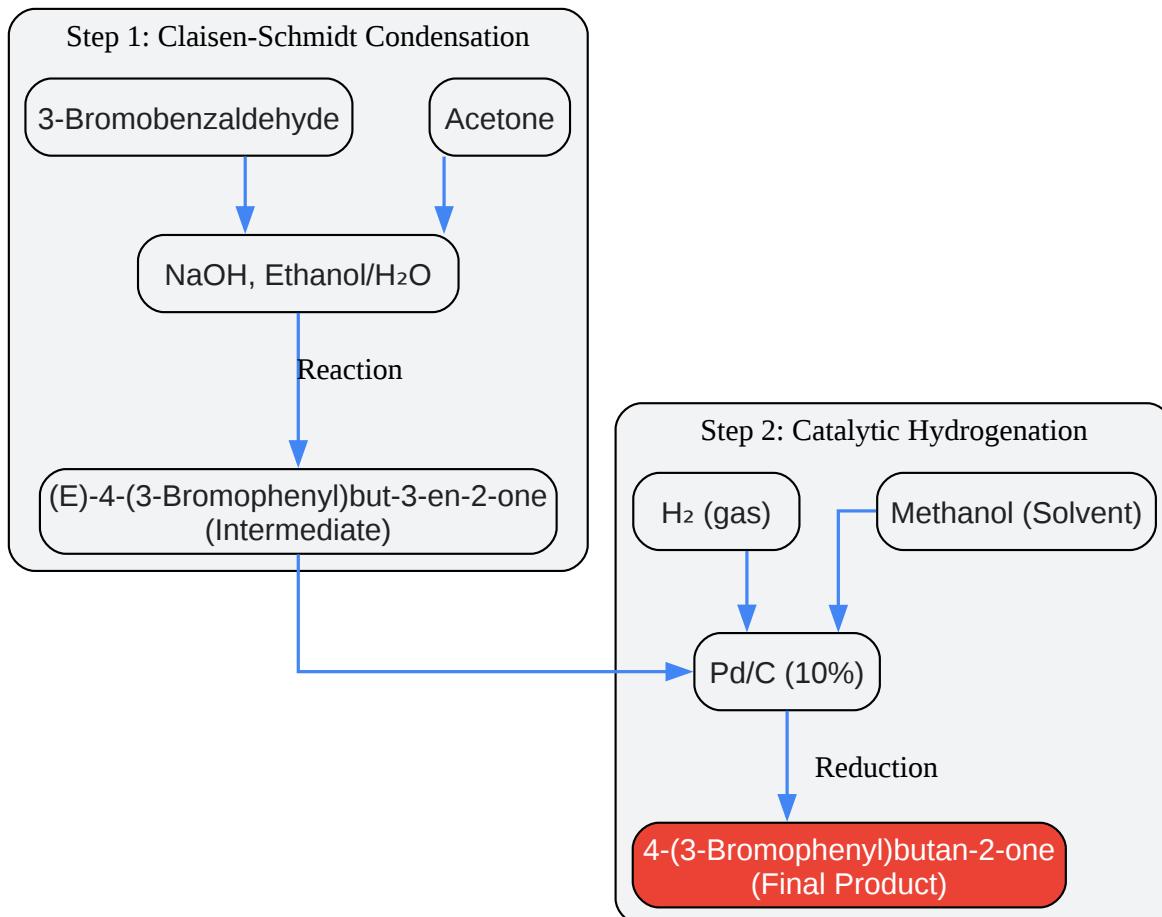
Cat. No.: **B1331217**

[Get Quote](#)

4-(3-Bromophenyl)butan-2-one is a substituted aromatic ketone that serves as a crucial building block in modern organic synthesis. Its structure, featuring a reactive ketone carbonyl group and a strategically placed bromine atom on the phenyl ring, makes it a highly versatile intermediate for constructing more complex molecular architectures. The bromine atom is particularly significant as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functional groups.^{[1][2][3]} This dual functionality makes **4-(3-Bromophenyl)butan-2-one** an attractive starting material in medicinal chemistry and materials science, particularly for the synthesis of novel pharmaceutical agents and functional organic materials.^{[4][5]} This guide provides an in-depth exploration of its properties, synthesis, characterization, and safe handling, offering field-proven insights for its effective utilization in a research and development setting.

Section 1: Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and computed properties for **4-(3-Bromophenyl)butan-2-one** are summarized below.


Property	Value	Source
CAS Number	3506-70-5	[6]
Molecular Formula	C ₁₀ H ₁₁ BrO	[7]
Molecular Weight	227.10 g/mol	[7]
IUPAC Name	4-(3-bromophenyl)butan-2-one	[7]
Synonyms	4-(3-Bromophenyl)-2-butanone	[7]
Appearance	Typically a solid or oil	[8] [9]
XLogP3	2.5	[7]
Hydrogen Bond Donor Count	0	[7]
Hydrogen Bond Acceptor Count	1	[7]
Rotatable Bond Count	3	[7]

Section 2: Strategic Synthesis—A Reliable Two-Step Approach

The synthesis of **4-(3-Bromophenyl)butan-2-one** can be efficiently achieved through a robust and scalable two-step sequence involving a base-catalyzed aldol condensation followed by catalytic hydrogenation. This classic approach is favored for its high reliability, use of readily available starting materials, and operational simplicity.

Causality of the Chosen Route: The Claisen-Schmidt (crossed aldol) condensation between 3-bromobenzaldehyde and acetone is a highly effective method for forming the carbon skeleton. [\[10\]](#) The aldehyde lacks α -hydrogens, preventing self-condensation, while the ketone's α -protons are readily deprotonated by a base like sodium hydroxide. The resulting α,β -unsaturated ketone is then selectively reduced. Catalytic hydrogenation is chosen for this step due to its high efficiency and clean conversion, avoiding the need for stoichiometric metal hydride reagents and simplifying workup.

Workflow: Synthesis of 4-(3-Bromophenyl)butan-2-one

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of (E)-4-(3-Bromophenyl)but-3-en-2-one

- Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.0 g, 50 mmol) in a mixture of deionized water (20 mL) and ethanol (15 mL).

- Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C.
- Addition of Reactants: To the cooled basic solution, add 3-bromobenzaldehyde (9.25 g, 50 mmol) followed by the dropwise addition of acetone (7.3 mL, 100 mmol) over 15 minutes, ensuring the temperature remains below 10 °C. The significant excess of acetone drives the reaction towards the desired product and minimizes side reactions.[\[11\]](#)
- Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. A precipitate will typically form during this time.
- Isolation: Quench the reaction by pouring the mixture into 100 mL of cold water. Collect the solid product by vacuum filtration using a Büchner funnel.
- Purification: Wash the crude solid with copious amounts of cold water until the filtrate is neutral. Recrystallize the product from a suitable solvent system, such as ethanol/water, to yield the pure α,β -unsaturated ketone intermediate.

Step 2: Synthesis of **4-(3-Bromophenyl)butan-2-one**

- Catalyst Setup: In a hydrogenation flask or a suitable pressure vessel, charge (E)-4-(3-bromophenyl)but-3-en-2-one (from Step 1, 4.5 g, 20 mmol) and 10% Palladium on Carbon (Pd/C) catalyst (200 mg, ~4-5 wt%).
- Solvent Addition: Add methanol (50 mL) as the solvent.
- Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H_2). Pressurize the vessel to 50 psi (or conduct hydrogenation under a hydrogen balloon at atmospheric pressure).
- Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.
- Workup: Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

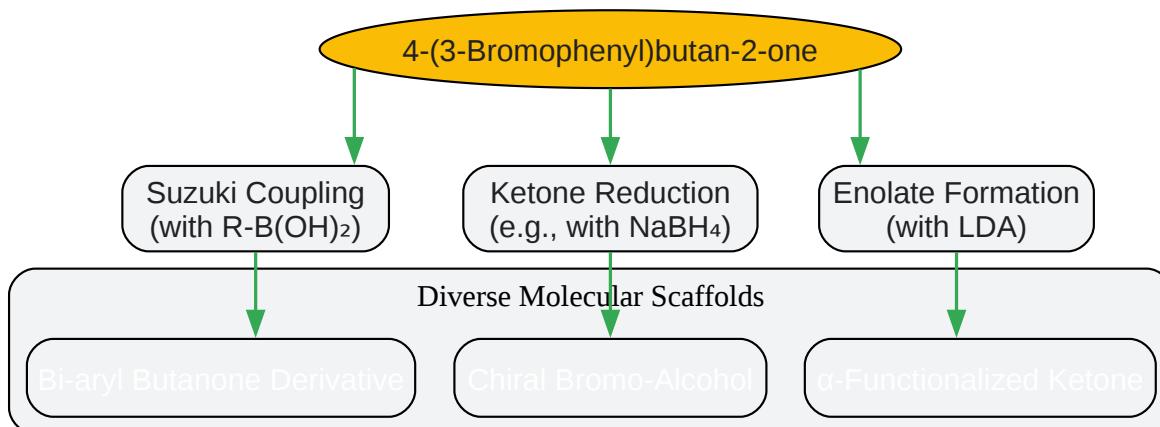
- Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
- Final Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude oil or solid can be further purified by column chromatography on silica gel if necessary, using a hexane/ethyl acetate gradient to afford the final product.

Section 3: Analytical Characterization—A Self-Validating System

Confirming the identity and purity of the synthesized **4-(3-Bromophenyl)butan-2-one** is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the structural features of the molecule.

- ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms. For **4-(3-Bromophenyl)butan-2-one**, the expected spectrum (in CDCl₃) would show:
 - Aromatic Protons (7.0-7.4 ppm): A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring.
 - Methylene Protons (-CH₂-Ar, ~2.9 ppm): A triplet corresponding to the two protons adjacent to the aromatic ring.
 - Methylene Protons (-CH₂-CO, ~2.7 ppm): A triplet corresponding to the two protons adjacent to the carbonyl group.
 - Methyl Protons (CH₃, ~2.1 ppm): A sharp singlet for the three protons of the acetyl group. [\[12\]](#)
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule.
 - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 208 ppm, characteristic of a ketone.

- Aromatic Carbons: Multiple signals between 120-145 ppm, including the carbon bearing the bromine atom (ipso-carbon) which will appear at the lower end of this range.
- Aliphatic Carbons: Signals for the two methylene carbons (~45 ppm and ~30 ppm) and the methyl carbon (~30 ppm).
- IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups.
 - C=O Stretch: A strong, sharp absorption band around 1715 cm^{-1} , indicative of a saturated aliphatic ketone.[12]
 - C-H Stretch (Aromatic): Signals appearing just above 3000 cm^{-1} .
 - C-H Stretch (Aliphatic): Signals appearing just below 3000 cm^{-1} .
 - C=C Stretch (Aromatic): Overtone bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- MS (Mass Spectrometry): This technique confirms the molecular weight. The mass spectrum will show a characteristic molecular ion peak (M^+) and an $M+2$ peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. For $C_{10}H_{11}BrO$, the expected peaks would be at $m/z = 226$ and 228 .[7]


Section 4: Applications in Drug Discovery and Development

4-(3-Bromophenyl)butan-2-one is not typically an end-product but rather a strategic intermediate. Its value lies in its potential for elaboration into more complex, biologically active molecules.

- Scaffold for Cross-Coupling: The 3-bromo substituent is a key functional handle for palladium-catalyzed reactions.[13] This allows for the coupling of various aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of diverse compound libraries for high-throughput screening. For example, a Suzuki coupling could introduce a new aromatic ring system, a common strategy in the development of kinase inhibitors or GPCR modulators.[3]

- Precursor to Chiral Alcohols: The ketone functionality can be stereoselectively reduced to form a chiral alcohol. This hydroxyl group can then serve as a key interaction point with biological targets or as a site for further chemical modification.
- Derivatization of the Butanone Side Chain: The α -protons of the ketone are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the extension and modification of the butanone side chain, further increasing molecular diversity.

Logical Workflow: Utilization in Medicinal Chemistry

[Click to download full resolution via product page](#)

Caption: Synthetic diversification of the core molecule.

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on standard safety data sheets for similar chemical entities.[14][15]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[16]

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge.[14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible substances such as strong oxidizing agents and strong bases.
- First Aid Measures:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[16]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant.[14] Do not allow it to enter sewer systems.

References

- **4-(3-Bromophenyl)butan-2-one** | C10H11BrO | CID 260436 - PubChem. Available at: [\[Link\]](#)
- Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [\[Link\]](#)
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (2018). Available at: [\[Link\]](#)
- Heck Reaction - Organic Chemistry Portal. Available at: [\[Link\]](#)
- Heck reaction - Wikipedia. Available at: [\[Link\]](#)

- What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide? - Quora. (2023). Available at: [\[Link\]](#)
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Available at: [\[Link\]](#)
- Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole - Odinity. (2014). Available at: [\[Link\]](#)
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Available at: [\[Link\]](#)
- p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. Available at: [\[Link\]](#)
- Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure - Semantic Scholar. Available at: [\[Link\]](#)
- 1-Butanone, 1-(4-bromophenyl)- | C10H11BrO | CID 78680 - PubChem. Available at: [\[Link\]](#)
- Brominated derivatives of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones - Wiley Online Library. (2025). Available at: [\[Link\]](#)
- BUTAN-2-ONE - Sdfine. Available at: [\[Link\]](#)
- Spectra Problem #1 Solution - University of Calgary. Available at: [\[Link\]](#)
- (4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone - PubChem. Available at: [\[Link\]](#)
- Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids - ResearchGate. Available at: [\[Link\]](#)
- **4-(3-Bromophenyl)butan-2-one**, 95% Purity, C10H11BrO, 1 gram - Oakwood Chemical. Available at: [\[Link\]](#)
- US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents.
- RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents.

- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available at: [\[Link\]](#)
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. Available at: [\[Link\]](#)
- Example 1 - Michigan State University. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(3-bromophenyl)butan-2-one | 3506-70-5 [chemicalbook.com]
- 7. 4-(3-Bromophenyl)butan-2-one | C10H11BrO | CID 260436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. quora.com [quora.com]
- 11. odinity.com [odinity.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. aksci.com [aksci.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331217#4-3-bromophenyl-butan-2-one-cas-number-3506-70-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com